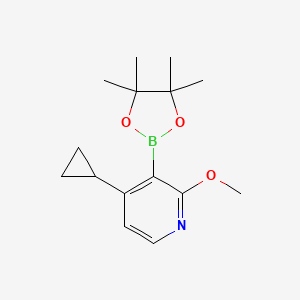
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a methoxy group and a cyclopropyl group. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various applications in chemistry and biology .
准备方法
The synthesis of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Nucleophilic Substitution: The starting material, 2-methoxy-3-bromopyridine, undergoes a nucleophilic substitution reaction with cyclopropylmagnesium bromide to introduce the cyclopropyl group at the 4-position of the pyridine ring.
Borylation: The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Suzuki Coupling: This compound can participate in Suzuki coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or further to a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
科学研究应用
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: The compound’s boronic ester group allows it to act as a proteasome inhibitor, making it a potential candidate for anticancer drug development.
Biological Probes: It can be used as a fluorescent probe for detecting biomolecules such as sugars and hydrogen peroxide due to its ability to form reversible covalent bonds with diols
作用机制
The mechanism of action of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteasomes by binding to their active sites. This inhibition can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .
相似化合物的比较
Similar compounds to 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the cyclopropyl group but shares the boronic ester and methoxy-substituted pyridine structure.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring .
属性
分子式 |
C15H22BNO3 |
|---|---|
分子量 |
275.15 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-11(10-6-7-10)8-9-17-13(12)18-5/h8-10H,6-7H2,1-5H3 |
InChI 键 |
UQWZUQPKKZIHGI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


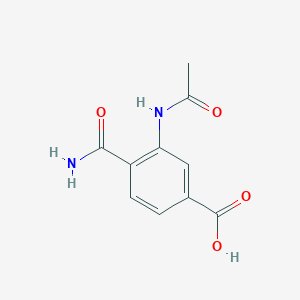

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)


![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
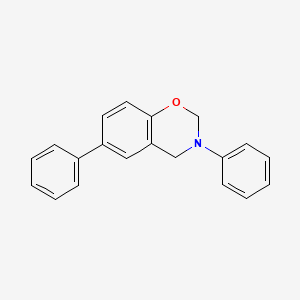
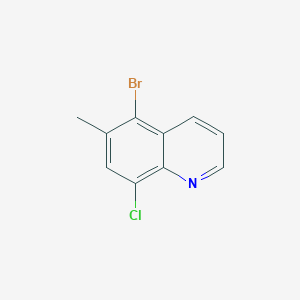
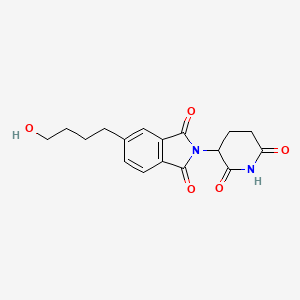
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

